molecular formula C11H16BNO3 B591672 3-Methyl-4-morpholinophenylboronic acid CAS No. 1426245-63-7

3-Methyl-4-morpholinophenylboronic acid

Cat. No.: B591672
CAS No.: 1426245-63-7
M. Wt: 221.063
InChI Key: SPIHCTVLDYDVCE-UHFFFAOYSA-N
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Description

3-Methyl-4-morpholinophenylboronic acid (CAS 1426245-63-7) is a boronic acid derivative featuring a morpholine ring and a methyl substituent on the phenyl group. Its molecular formula is C₁₁H₁₆NO₃B, with a molecular weight of 221.06 g/mol . The compound is primarily used in research, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid functional group. It is stored at 2–8°C and has a purity exceeding 98% . The morpholine moiety enhances solubility and electronic properties, making it valuable in organic synthesis and pharmaceutical intermediate preparation.

Properties

IUPAC Name

(3-methyl-4-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8,14-15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIHCTVLDYDVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCOCC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426245-63-7
Record name 3-Methyl-4-morpholinophenylboronic acid
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Preparation Methods

The synthesis of 3-Methyl-4-morpholinophenylboronic acid typically involves the following steps:

Chemical Reactions Analysis

3-Methyl-4-morpholinophenylboronic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.

    Major Products: The major products depend on the specific reaction conditions but often include substituted phenyl derivatives.

Scientific Research Applications

3-Methyl-4-morpholinophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-morpholinophenylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly significant in the inhibition of serine proteases and kinases, which play crucial roles in various biological processes .

Comparison with Similar Compounds

Morpholinophenylboronic Acid Derivatives

The following compounds share structural similarities due to the presence of a morpholine ring and boronic acid group but differ in substitution patterns:

Compound Name CAS Number Similarity Score Key Structural Differences Molecular Weight (g/mol) Purity
(3-Morpholinophenyl)boronic acid 863377-22-4 0.98 No methyl group at position 4 207.07 N/A
(2-Morpholinophenyl)boronic acid 933052-52-9 0.93 Morpholine at position 2 207.07 N/A
(3-Fluoro-5-morpholinophenyl)boronic acid 1217500-95-2 0.80 Fluorine at position 3, morpholine at 5 225.06 N/A
[3-methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid 2377606-57-8 N/A Sulfonyl group at position 4 299.15 97%

Key Observations :

  • Sulfonyl-containing analogs (e.g., [3-methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid) exhibit higher molecular weights and altered electronic properties, which may reduce reactivity in certain catalytic systems .

Functional Group Variations in Phenylboronic Acids

Other phenylboronic acids with diverse substituents highlight the uniqueness of the target compound:

Compound Name CAS Number Substituents Key Properties
4-Formylphenylboronic acid 87199-17-5 Formyl group at position 4 Higher reactivity due to electron-withdrawing formyl group
3-Fluoro-4-formylphenylboronic acid 374538-01-9 Fluorine at position 3, formyl at 4 Enhanced electrophilicity for coupling
4-(N,N-Dimethylsulfamoyl)phenylboronic acid 486422-59-7 Sulfamoyl group at position 4 Increased solubility in polar solvents

Key Observations :

  • The morpholine ring in 3-Methyl-4-morpholinophenylboronic acid offers a balance of electron donation and steric effects, unlike electron-withdrawing groups (e.g., formyl, sulfamoyl) in other analogs .
  • Fluorine-substituted analogs (e.g., 3-Fluoro-4-formylphenylboronic acid) exhibit stronger electronic effects but may require harsher reaction conditions .

Physicochemical and Application-Specific Comparisons

Thermal and Solubility Properties

  • Solubility: The morpholine ring enhances solubility in organic solvents (e.g., DMSO, ethanol) compared to halogenated analogs like dichlorophenylboronic acids .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s methyl group reduces steric hindrance compared to bulkier substituents (e.g., sulfonyl groups), enabling efficient coupling with aryl halides .
  • Electronic Effects: The electron-donating morpholine ring stabilizes the boronic acid intermediate, contrasting with electron-withdrawing groups (e.g., nitro, cyano) in other derivatives .

Biological Activity

3-Methyl-4-morpholinophenylboronic acid is a boronic acid derivative known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential applications in drug development, especially as a therapeutic agent targeting various diseases, including cancer. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16BNO3
  • Molecular Weight : 229.08 g/mol
  • Structure : The compound consists of a phenyl ring substituted with a methyl group and a morpholine moiety attached to a boronic acid group.

This compound exhibits biological activity primarily through its ability to interact with diol-containing biomolecules. The boronic acid functional group can form reversible covalent bonds with diols, which is crucial for modulating enzyme activity and protein-protein interactions. This property makes it a valuable tool in biochemical research and drug design.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain proteases and kinases, which are critical in various signaling pathways related to cancer progression.
  • Protein-Protein Interactions : By binding to diol-containing proteins, it can disrupt or enhance specific interactions that are vital for cellular functions.

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. Studies have demonstrated its efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

  • Case Study: STAT3 Inhibition
    • A study explored the compound's ability to inhibit the dimerization of STAT3, a transcription factor involved in tumorigenesis. The compound showed selective cytotoxicity towards STAT3-dependent breast cancer cells (MDA MB 231) with IC50 values ranging from 6.5 µM to 10.5 µM .
    • Further optimization of related compounds led to enhanced potency, indicating that structural modifications could improve therapeutic efficacy.
  • Mechanistic Insights
    • Molecular docking studies have suggested that this compound binds effectively to the SH2 domain of STAT3, preventing its activation and subsequent transcriptional activity .

Other Biological Activities

Beyond its anticancer potential, this compound may also exhibit:

  • Antimicrobial Activity : Preliminary studies suggest possible effects against bacterial strains, although further investigation is needed.
  • Metabolic Modulation : Its ability to influence metabolic pathways through enzyme inhibition points to potential applications in metabolic disorders.

Research Findings

Study FocusKey FindingsReference
STAT3 InhibitionInhibited STAT3 dimerization by 35%-55%, selective toxicity in MDA MB 231 cells
Enzyme InteractionDemonstrated reversible binding to diol-containing proteins
Anticancer EfficacyInduced apoptosis in various cancer cell lines

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